molecular formula C5H5ClN2S B1280939 3-Aminothiophene-2-carbonitrile hydrochloride CAS No. 122805-71-4

3-Aminothiophene-2-carbonitrile hydrochloride

Cat. No. B1280939
M. Wt: 160.63 g/mol
InChI Key: RQZAAUNYCXWCFO-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carbonitrile hydrochloride (3ATCN-HCl) is a novel organic small molecule that has recently emerged as a promising new therapeutic agent for a variety of medical conditions. 3ATCN-HCl is a derivative of thiophene, a heterocyclic compound containing five carbon atoms and one sulfur atom. 3ATCN-HCl has a wide range of biological activities and has been studied for its potential use in treating a variety of diseases and disorders.

Scientific Research Applications

Antitumor Applications

3-Aminothiophene derivatives have shown potential in antitumor applications. For instance, novel targets of 2-aminothiophene derivatives were synthesized using the Gewald methodology and tested as antitumor agents against human tumor cell lines, including hepatocellular carcinoma and breast cancer. These compounds exhibited varying degrees of growth inhibition in these cell lines (Khalifa & Algothami, 2020).

Chemical Synthesis Methodologies

In the realm of chemical synthesis, 2-aminothiophene-3-carbonitrile derivatives have been synthesized using high-speed vibration milling, which is a solvent-free and environmentally friendly process. This method offers advantages like short reaction time and facile conditions (Xu et al., 2014).

Synthesis of β-Aminoketones

The synthesis of β-aminoketones from 3-dietliylaminopropan-1-ones hydrochlorides and 2-amino-6-(H, alkyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles has been researched. These compounds have shown antioxidant activity and effects on blood coagulation parameters (Gevorgyan et al., 2019).

Novel Photophysical Properties

Research into expanding the Gewald reaction to a four-component process has revealed the photophysical properties of products derived from 2-aminothiophene-3-carbonitrile, demonstrating their potential as metal sensors (Abaee et al., 2017).

Antimicrobial and Antifungal Agents

Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities, showing promising results in these areas (Al-Omran, El-Khair, & Mohareb, 2002).

Application in Dyes

2-Aminothiophene derivatives have been used to synthesize azo dyes with good coloration and fastness properties on polyester, indicating their potential use in textile industries (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

3-aminothiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S.ClH/c6-3-5-4(7)1-2-8-5;/h1-2H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAAUNYCXWCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480594
Record name 3-Aminothiophene-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothiophene-2-carbonitrile hydrochloride

CAS RN

122805-71-4
Record name 3-Aminothiophene-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Tarazón Melguizo, C Gil Cayuela… - … Reports, vol. 9., 2019 - repositorioinstitucional.ceu.es
Accumulating evidence has confrmed that the expression of sarcoplasmic reticulum calcium ATPase 2a (SERCA2a) is downregulated in heart failure and cardiac allograft rejection. …
Number of citations: 0 repositorioinstitucional.ceu.es

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